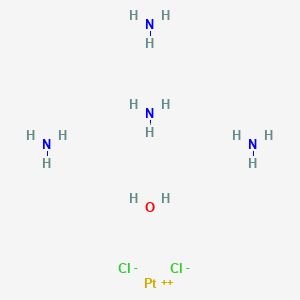

Tetraammineplatinum(II) chloride hydrate

Description

Properties

IUPAC Name |

azane;dichloroplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDNMCYHWRSOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108374-32-9, 13933-33-0 | |

| Record name | Tetraammineplatinum(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraammineplatinum(II) chloride hydrate, with the chemical formula [Pt(NH₃)₄]Cl₂·xH₂O, is a coordination compound of significant interest in inorganic chemistry and materials science. It serves as a key precursor in the synthesis of various platinum-containing compounds, most notably the pioneering anticancer drug, cisplatin.[1][2] Its utility also extends to the preparation of platinum-based catalysts used in a variety of organic transformations, including hydrogenation and carbonylation reactions.[2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization and synthesis, and graphical representations of its key chemical transformations.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[4][5] The degree of hydration can vary. It is a salt consisting of the square planar tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, and two chloride anions.

Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | [Pt(NH₃)₄]Cl₂·xH₂O | |

| Molecular Weight | 334.11 g/mol (anhydrous basis) | [6] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Density | 2.74 g/cm³ | [4] |

| Melting Point | 250 °C (decomposes) | [4][7] |

| Solubility in Water | Soluble/Miscible | [5][7][8] |

| Solubility in other solvents | Soluble in ethanol and chloroform | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key properties.

Synthesis of this compound from Potassium Tetrachloroplatinate(II)

This protocol is adapted from established methods for the synthesis of platinum ammine complexes.[9]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

3 M Aqueous ammonia (NH₃)

-

Distilled water

-

Ice bath

-

Beakers

-

Magnetic stirrer and stir bar

-

Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

Dissolve a known amount of potassium tetrachloroplatinate(II) in a minimal amount of distilled water in a beaker with stirring.

-

Slowly add an excess of 3 M aqueous ammonia to the solution while stirring. A large excess will favor the formation of the tetraammine complex.[9]

-

Continue stirring the solution for a few hours at room temperature to ensure the complete formation of tetraammineplatinum(II) chloride.

-

The product, tetraammineplatinum(II) chloride, will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white precipitate by suction filtration using a Büchner funnel.

-

Wash the precipitate with several small portions of ice-cold water to remove any soluble impurities.

-

Dry the product in a desiccator or at a low temperature in an oven.

Determination of Water Solubility

This protocol outlines a general method for determining the solubility of an inorganic salt in water at a specific temperature.[10]

Materials:

-

This compound

-

Distilled water

-

Constant temperature water bath

-

Stirring mechanism (magnetic stirrer or shaker)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filter)

-

Analytical technique for platinum quantification (e.g., ICP-MS or UV-Vis spectroscopy after derivatization)

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of distilled water in a flask.

-

Place the flask in a constant temperature water bath set to the desired temperature (e.g., 20 °C) and stir vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred. It is advisable to use a filter to remove any suspended microcrystals.

-

Accurately dilute the collected supernatant to a suitable concentration for analysis.

-

Determine the concentration of platinum in the diluted solution using a calibrated analytical instrument.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in grams of solute per 100 mL of water.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

This protocol describes a general procedure for analyzing the thermal stability of a coordination compound using TGA.[11][12][13]

Instrumentation:

-

A thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating.

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to provide a non-reactive atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA thermogram will show mass loss steps corresponding to the loss of water of hydration and the decomposition of the complex. The onset temperature of decomposition can be determined from the curve.

Chemical Reactivity and Applications

This compound is a versatile reagent in inorganic synthesis and catalysis.

Precursor to Cisplatin

A primary application of this compound is in the synthesis of the anticancer drug cisplatin (cis-diamminedichloroplatinum(II)). While not a direct conversion, it is a key intermediate in some synthetic routes. A more common laboratory synthesis starts from potassium tetrachloroplatinate(II), but for illustrative purposes, a conceptual pathway from the tetraammine complex is shown below. The synthesis of cisplatin itself is a well-established multi-step process.[9][14]

Role in Catalysis

This compound can be used as a precursor to generate active platinum catalysts for various organic reactions, such as hydrogenation.[1][3] The complex itself can be reduced in situ to form platinum nanoparticles which are the active catalytic species.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood.[15] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational compound in platinum chemistry with significant applications in both pharmaceutical synthesis and catalysis. A thorough understanding of its chemical and physical properties, as provided in this guide, is essential for its effective and safe utilization in research and development. The experimental protocols detailed herein offer a practical framework for the synthesis and characterization of this important inorganic complex.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. americanelements.com [americanelements.com]

- 5. Tetraammineplatinum(II) chloride monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 99.995%, (trace metal basis) 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]

- 8. This compound | 13933-32-9 [chemicalbook.com]

- 9. Synthesis [ch.ic.ac.uk]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. etamu.edu [etamu.edu]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. epfl.ch [epfl.ch]

- 14. researchgate.net [researchgate.net]

- 15. kchn.pg.gda.pl [kchn.pg.gda.pl]

An In-depth Technical Guide to the Synthesis and Characterization of Tetraammineplatinum(II) Chloride Hydrate

This technical guide provides a comprehensive overview of the synthesis and characterization of tetraammineplatinum(II) chloride hydrate, [Pt(NH₃)₄]Cl₂·H₂O. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details established synthetic protocols and outlines the analytical techniques used for the compound's characterization, presenting quantitative data in a structured format.

Compound Overview

This compound is a coordination complex of platinum(II). It consists of a central platinum ion coordinated to four ammonia (NH₃) ligands, with two chloride ions (Cl⁻) as counter-ions and a variable number of water molecules of hydration. This compound is a key precursor for the synthesis of other platinum catalysts and plays a significant role in various catalytic processes.[1][2] It is utilized in reactions such as hydrogenation, carbonylation, hydrosilylation, and hydroformylation.[1][2][3][4]

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Pt(NH₃)₄Cl₂·xH₂O |

| Molecular Weight | 334.11 g/mol (anhydrous basis) |

| CAS Number | 108374-32-9[1] |

| Appearance | Faint yellow to colorless solid[5] |

| Melting Point | 250 °C[2] |

| Solubility | Miscible with water[3] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the reaction of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) with an excess of aqueous ammonia.

This protocol is adapted from a patented method that ensures a high conversion rate and is suitable for larger-scale production.[5] The underlying principle is the conversion of the insoluble Magnus' salt into the soluble tetraammineplatinum(II) chloride in the presence of excess ammonia.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Magnus' salt and concentrated aqueous ammonia (24-28%). The recommended volume ratio of solid Magnus' salt to concentrated ammonia is between 1:3 and 1:4.[5]

-

Reflux: Heat the mixture to boiling under normal atmospheric pressure and maintain reflux for 6 to 8 hours.[5] The reaction is complete when the green color of Magnus' salt has completely disappeared, resulting in a faint yellow to colorless solution.[5]

-

Isolation: After the reaction is complete, cool the solution. The product, tetraammineplatinum(II) chloride, can be isolated as a solid by concentrating the solution via distillation under reduced pressure.[5]

An alternative approach to this synthesis involves carrying out the reaction in an autoclave at elevated temperatures (100-130 °C) for 16 to 18 hours.[6] This method also reports the production of tetraammineplatinum(II) dichloride free of ammonium chloride impurities.[6]

Logical Workflow for Synthesis from Magnus' Salt

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including elemental analysis, mass spectrometry, and infrared spectroscopy.

Elemental analysis provides the percentage composition of elements in the compound, which can be compared against theoretical values to ascertain purity.

Table 2: Elemental Analysis Data for Tetraammineplatinum(II) Chloride

| Element | Theoretical Value (%) | Actual Value (%)[5] |

| Nitrogen (N) | 15.91 | 15.60 - 15.97 |

| Hydrogen (H) | 3.41 | 3.45 - 3.50 |

| Platinum (Pt) | 55.40 | 55.41 - 55.48 |

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the complex cation.

Experimental Protocol for ESI-MS:

-

Instrument: ATI-QSTAR Spectrometry (or equivalent).[7]

-

Mode: ESI+[7]

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., water) and introduce it into the mass spectrometer.

-

Expected Result: The mass spectrum should show a peak corresponding to the [M+H]⁺ ion.[5]

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the complex. The presence of ammine ligands and the absence of certain impurities can be confirmed.

Experimental Protocol for FT-IR:

-

Instrument: Perkin-Elmer 880 spectrometer (or equivalent).[7]

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.[7]

-

Spectral Range: 4000-400 cm⁻¹[7]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretching vibrations of ammine ligands |

| ~1600 | N-H bending vibrations of ammine ligands |

| ~830 | Rocking vibrations of coordinated ammine ligands |

Characterization Workflow

Caption: Analytical techniques for the characterization of the final product.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound from Magnus' green salt, along with the essential characterization techniques required to verify its identity and purity. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important platinum complex. Adherence to proper safety protocols is crucial when handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 13933-32-9 [chemicalbook.com]

- 4. alfachemic.com [alfachemic.com]

- 5. CN102328962A - Preparation method of tetramine platinum chloride - Google Patents [patents.google.com]

- 6. JPH08151216A - Method for producing tetraammine platinum (II) dichloride - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

CAS number 13933-32-9 properties and uses

An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium(0) (CAS 51364-51-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is an organopalladium compound widely utilized as a catalyst and precatalyst in organic synthesis.[1][2] Its CAS number is 51364-51-3. This air-stable, dark purple crystalline solid serves as a crucial source of palladium(0), a key oxidation state for a multitude of catalytic transformations, particularly cross-coupling reactions that are fundamental to modern medicinal chemistry and materials science.[2][3] The dba ligands are weakly bound and can be easily displaced by other ligands, such as phosphines, making it an excellent precursor for the in-situ generation of catalytically active palladium(0) species.[1][2] This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of Pd₂(dba)₃, including detailed experimental protocols and visual aids to facilitate its effective use in the laboratory.

Core Properties

Pd₂(dba)₃ is a coordination complex where two palladium(0) atoms are bridged by three molecules of dibenzylideneacetone (dba).[1][2] The palladium centers are bound to the alkene moieties of the dba ligands.[1] It is often supplied as the chloroform adduct, Pd₂(dba)₃·CHCl₃, as it is commonly recrystallized from chloroform.[1][2] The purity of commercial samples can be variable.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of tris(dibenzylideneacetone)dipalladium(0) is presented in the table below.

| Property | Value |

| CAS Number | 51364-51-3[2][5] |

| Molecular Formula | C₅₁H₄₂O₃Pd₂[2] |

| Molar Mass | 915.72 g/mol [2] |

| Appearance | Dark purple to black crystalline powder[6] |

| Melting Point | 152-155 °C[2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, benzene, and tetrahydrofuran (THF).[6] |

| Stability | Air and moisture sensitive. Should be stored under an inert atmosphere.[6] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Due to the dynamic exchange of dba ligands in solution, the ¹H NMR spectrum can be complex and may show broad peaks. The spectra of related dba-Z substituted complexes have been studied in detail to understand the solution structure.[7] |

| ¹³C NMR (CDCl₃) | Similar to ¹H NMR, the ¹³C NMR spectrum is influenced by ligand exchange. Studies using isotopically labeled dba have been conducted to elucidate the structure of the major and minor isomers in solution. |

| FTIR (KBr pellet) | The IR spectrum shows characteristic peaks for the dba ligand and the palladium-olefin coordination. |

| UV-Vis (THF/H₂O) | Exhibits a high absorption in the visible range with a λₘₐₓ around 528 nm in THF/H₂O mixtures.[8] |

Synthesis

The synthesis of Pd₂(dba)₃ was first reported in 1970 and typically involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone.[1][2]

General Experimental Protocol: Synthesis from Sodium Tetrachloropalladate

This protocol provides a general representation of the synthesis of Pd₂(dba)₃.

Materials:

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Dibenzylideneacetone (dba)

-

Sodium acetate

-

Methanol

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve sodium tetrachloropalladate(II) in methanol.

-

In a separate flask, dissolve dibenzylideneacetone and sodium acetate in methanol.

-

Slowly add the palladium solution to the dibenzylideneacetone solution with stirring. A dark purple precipitate of Pd₂(dba)₃ will form.[6]

-

Stir the mixture at room temperature for a specified time.

-

Collect the precipitate by filtration.

-

Wash the solid with methanol and then with water.[6]

-

Dry the product under vacuum.

Applications in Organic Synthesis

Pd₂(dba)₃ is a versatile catalyst precursor for a wide array of palladium-catalyzed cross-coupling reactions.[2] Some of the most prominent applications are detailed below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

Typical Experimental Protocol:

-

In a reaction vessel, combine the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).

-

Add the solvent (e.g., dioxane, toluene, DMF).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (e.g., 1.5 mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃, SPhos, 3-6 mol%) in the reaction solvent.[9]

-

Add the catalyst solution to the reaction vessel.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[9]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by a suitable method (e.g., column chromatography).[6][9]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Catalytic cycle of the Suzuki-Miyaura reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[10]

Typical Experimental Protocol:

-

To a reaction vessel, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and a base (e.g., Et₃N, NaOAc, 1.2-2.0 equiv).

-

Add the solvent (e.g., DMF, NMP, toluene).

-

Purge the vessel with an inert gas.

-

Add Pd₂(dba)₃ (e.g., 1-2 mol%) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-4 mol%).

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup.

-

Extract the product with an organic solvent, dry, concentrate, and purify.[6]

Catalytic Cycle for Heck-Mizoroki Reaction:

Catalytic cycle of the Heck-Mizoroki reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a chemical reaction used for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[11]

Typical Experimental Protocol:

-

An oven-dried Schlenk flask is charged with Pd₂(dba)₃ (e.g., 1 mol %), a phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, 1.2-2.0 equiv).

-

The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are added.

-

The flask is evacuated and backfilled with an inert gas several times.

-

The solvent (e.g., toluene, dioxane) is added via syringe.

-

The reaction mixture is heated with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed.

-

After cooling to room temperature, the reaction is quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified.[12]

Experimental Workflow for Buchwald-Hartwig Amination:

General workflow for a Buchwald-Hartwig amination reaction.

Safety and Handling

Tris(dibenzylideneacetone)dipalladium(0) is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] It is advisable to store the compound in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

Tris(dibenzylideneacetone)dipalladium(0) is an indispensable catalyst precursor in modern organic synthesis, enabling the efficient construction of complex molecules through a variety of cross-coupling reactions. Its versatility and commercial availability have solidified its role as a critical tool for researchers and professionals in the fields of drug discovery and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its successful application in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Tris(dibenzylideneacetone)dipalladium(0), Pd 21.5% min 1 g | Request for Quote [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Solubility of Tetraammineplatinum(II) Chloride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of tetraammineplatinum(II) chloride hydrate ([Pt(NH₃)₄]Cl₂·H₂O), a key platinum coordination complex. Given the limited availability of specific quantitative solubility data in organic solvents within publicly accessible literature, this document focuses on providing a framework for researchers to assess solubility. It includes known qualitative solubility information, a detailed, generalized experimental protocol for determining solubility, and a logical workflow to guide experimental design.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a coordination complex like this compound, solubility is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute is a primary determinant of solubility. This compound is an ionic salt, suggesting higher solubility in polar solvents.

Reported Solubility Data

While extensive quantitative data is scarce, some qualitative information has been reported. The compound is known to be soluble in water.[1] One source indicates that it is soluble in ethanol and chloroform, though without providing quantitative measurements.[2] Another source mentions the commercial availability of solutions prepared in solvents such as THF, hexanes, and methanol, which implies some degree of solubility in these media.[3]

Due to the lack of specific quantitative data, a comprehensive table of solubility values cannot be provided at this time. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise solubility in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method. This method is a standard approach for measuring the saturation concentration of a solute in a solvent at a controlled temperature.

3.1 Materials and Equipment

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for platinum quantification (e.g., ICP-MS, AAS, or UV-Vis spectrophotometer)

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant using a pipette or syringe. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

-

Immediately filter the extracted sample through a syringe filter that is compatible with the organic solvent to remove any remaining solid microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method to determine the concentration of platinum.

-

Prepare a series of standard solutions of known platinum concentration in the same solvent to generate a calibration curve.

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

The experiment should be repeated multiple times to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination.

This structured approach ensures that researchers can efficiently and accurately determine the solubility of this compound in their specific organic solvents of interest, contributing valuable data to the scientific community.

References

Thermal decomposition of Tetraammineplatinum(II) chloride hydrate

An In-depth Technical Guide to the Thermal Decomposition of Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound, [Pt(NH₃)₄]Cl₂·H₂O. The information is compiled from various scientific sources to offer a detailed understanding of the decomposition pathway, intermediates, and final products, supported by quantitative data and experimental methodologies.

Introduction

This compound is a key inorganic complex with applications in the synthesis of platinum-based catalysts and pharmaceuticals. Its thermal behavior is of critical importance for understanding its stability, for the controlled synthesis of platinum nanoparticles, and for predicting its transformations under various processing conditions. The thermal decomposition of this compound is a multi-step process involving dehydration, deamination, and finally, reduction to elemental platinum. The specific pathway and products of this decomposition are highly dependent on the experimental conditions, particularly the surrounding atmosphere.

Thermal Decomposition Pathway

The thermal decomposition of this compound generally proceeds through a series of distinct steps. The process begins with the loss of the water of hydration, followed by the sequential removal of ammonia ligands. An important intermediate in this process is trans-diamminedichloroplatinum(II) (trans-Pt(NH₃)₂Cl₂), which subsequently decomposes to elemental platinum.[1]

The decomposition can be influenced by the atmosphere. In an inert atmosphere (e.g., nitrogen, argon, or helium), the decomposition primarily involves the release of water and ammonia. In an oxidizing atmosphere (e.g., air or oxygen), the ammonia ligands can be oxidized, leading to the formation of nitrogen oxides (NOx) and nitrogen gas.[1]

Decomposition in an Inert Atmosphere

Under an inert atmosphere, the decomposition is believed to follow these general steps:

-

Dehydration: The initial step is the loss of the water molecule of hydration. [Pt(NH₃)₄]Cl₂·H₂O(s) → [Pt(NH₃)₄]Cl₂(s) + H₂O(g)

-

First Deamination: Two ammonia ligands are lost, leading to the formation of trans-diamminedichloroplatinum(II). [Pt(NH₃)₄]Cl₂(s) → trans---INVALID-LINK-- + 2NH₃(g)

-

Final Decomposition: The trans-diamminedichloroplatinum(II) intermediate decomposes to yield elemental platinum. The gaseous products at this stage can include ammonia, hydrogen chloride, and nitrogen.[2] 3trans---INVALID-LINK-- → 3Pt(s) + 2NH₄Cl(g) + N₂(g) + 4HCl(g)

Decomposition in an Oxidizing Atmosphere

In the presence of oxygen, the decomposition pathway is altered, particularly in the later stages. While the initial dehydration and first deamination steps are similar, the subsequent decomposition of the ammine ligands involves oxidation.

-

Dehydration and Initial Deamination: Similar to the process in an inert atmosphere, water and two ammonia ligands are lost to form a [Pt(NH₃)₂]²⁺ complex.[1]

-

Oxidative Decomposition: The remaining ammonia ligands are oxidized, leading to the formation of nitrogen and nitrogen oxides (NO).[1]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and associated mass losses during the thermal decomposition of this compound, based on available literature. It is important to note that the exact temperatures can vary depending on experimental parameters such as heating rate and sample preparation.

| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Gaseous Products Evolved |

| Step 1: Dehydration | ~50 - 150 | ~100[2] | 5.12 | ~5% | H₂O |

| Step 2: First Deamination | ~200 - 300 | ~250[1][2] | 9.68 | ~10% | NH₃ |

| Step 3: Final Decomposition to Elemental Platinum | ~300 - 350 | ~315[2] | 28.02 | ~28% | NH₃, HCl, N₂, (in inert atm); NOx, N₂, H₂O (in ox. atm)[1][2] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate thermal analysis data. Below are typical methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrument: A simultaneous TGA/DSC analyzer is typically used.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of around 500-600°C. A constant heating rate, commonly 10°C/min, is applied.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, with a continuous purge of an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air) at a constant flow rate (e.g., 50-100 mL/min).

-

Data Collection: The instrument continuously records the sample mass and the differential heat flow as a function of temperature.

Evolved Gas Analysis (EGA) by Mass Spectrometry (TGA-MS)

-

Instrument: A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.

-

TGA Conditions: The TGA experimental conditions (sample size, heating rate, atmosphere) are similar to those described above.

-

Mass Spectrometry: As the sample is heated and decomposes, the evolved gases are continuously introduced into the mass spectrometer. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the expected gaseous products (e.g., m/z 17 for NH₃, 18 for H₂O, 28 for N₂, 30 for NO, 36.5 for HCl).

Visualizing the Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways.

Caption: Proposed thermal decomposition pathway of [Pt(NH₃)₄]Cl₂·H₂O in an inert atmosphere.

Caption: Proposed thermal decomposition pathway of [Pt(NH₃)₄]Cl₂·H₂O in an oxidizing atmosphere.

Conclusion

The thermal decomposition of this compound is a predictable yet complex process that is highly sensitive to the experimental conditions. A thorough understanding of its decomposition pathway, intermediates, and the nature of the evolved gaseous products is essential for its effective application in various fields. This guide provides a foundational understanding based on the available scientific literature, highlighting the key stages of decomposition and the analytical techniques used for their characterization. For precise quantitative analysis, it is recommended to perform thermal analysis under the specific conditions relevant to the intended application.

References

Unveiling the Structural Architecture of Tetraammineplatinum(II) Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the X-ray crystal structure of tetraammineplatinum(II) chloride hydrate and its analogs. Given the limited availability of a complete, publicly accessible crystal structure for the hydrated form, this paper will leverage the well-characterized structure of the closely related and historically significant Magnus's green salt, [Pt(NH₃)₄][PtCl₄], to illustrate the core structural features of the tetraammineplatinum(II) cation. This complex is of significant interest due to its role as a precursor in the synthesis of platinum-based therapeutics and catalysts.

Introduction to Tetraammineplatinum(II) Complexes

Tetraammineplatinum(II) chloride is a coordination compound featuring a central platinum(II) ion coordinated to four ammonia ligands in a square planar geometry. The hydrated form, [Pt(NH₃)₄]Cl₂·H₂O, is a white crystalline solid. The geometry and electronic properties of the [Pt(NH₃)₄]²⁺ cation are fundamental to its chemical reactivity and its utility in various applications, including as a key intermediate in the synthesis of cisplatin, a widely used anticancer drug.

The study of the crystal structure of such complexes through X-ray diffraction provides invaluable insights into the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the compound's stability, solubility, and reaction mechanisms.

Crystallographic Data of a Representative Analog: Magnus's Green Salt

As a detailed structural reference for the [Pt(NH₃)₄]²⁺ cation, we present the crystallographic data for Magnus's green salt, [Pt(NH₃)₄][PtCl₄]. This compound contains the same tetraammineplatinum(II) cation and provides a robust model for its structural parameters. The structure of Magnus's green salt is notable for its one-dimensional chain of alternating [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ ions.[1]

Table 1: Crystal Data and Structure Refinement for Magnus's Green Salt

| Parameter | Value |

| Empirical Formula | H₁₂Cl₄N₄Pt₂ |

| Formula Weight | 600.09 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4/mnc |

| a, b | 9.03 Å |

| c | 6.49 Å |

| Volume | 527.5 ų |

| Z | 2 |

| Density (calculated) | 3.77 g/cm³ |

Data sourced from Atoji, M.; Richardson, J. W.; Rundle, R. E. J. Am. Chem. Soc. 1957, 79 (11), 3017–3020.

Table 2: Selected Bond Lengths and Angles for Magnus's Green Salt

| Bond | Length (Å) | Angle | Angle (°) |

| Pt-N | 2.06 | N-Pt-N (cis) | 90 |

| Pt-Cl | 2.34 | Cl-Pt-Cl (cis) | 90 |

| Pt···Pt separation | 3.25 |

Data sourced from Atoji, M.; Richardson, J. W.; Rundle, R. E. J. Am. Chem. Soc. 1957, 79 (11), 3017–3020 and other sources.[2][3]

Experimental Protocols

The determination of the crystal structure of a platinum ammine complex like this compound involves several key experimental stages.

Synthesis and Crystallization

The synthesis of tetraammineplatinum(II) chloride typically involves the reaction of potassium tetrachloroplatinate(II) with an excess of aqueous ammonia.

Synthesis of Tetraammineplatinum(II) Chloride: A common method for the synthesis of tetraammineplatinum(II) chloride involves treating an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of ammonia. The tetraammineplatinum(II) chloride, being less soluble, precipitates from the solution.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of the compound. The rate of evaporation is a critical parameter that influences the size and quality of the crystals. Slow cooling of a saturated solution can also be an effective method for crystallization.

X-ray Diffraction Data Collection

The following outlines a general procedure for X-ray diffraction data collection for a platinum complex crystal.

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

Data Collection Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and potential solvent loss.

-

The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.

-

The positions and intensities of the diffraction spots are recorded.

Data Processing: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. This step involves unit cell determination, integration of reflection intensities, and data reduction.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution: The initial positions of the heavy atoms (in this case, platinum) are often determined using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow for X-ray Crystal Structure Determination

The following diagram illustrates the logical workflow from compound synthesis to the final determined crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of this compound, utilizing the well-defined crystal structure of Magnus's green salt as a primary reference for the tetraammineplatinum(II) cation. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis offer a practical framework for researchers in the fields of inorganic chemistry, materials science, and drug development. A thorough understanding of the crystal structure is paramount for the rational design of new platinum-based compounds with tailored properties for therapeutic and catalytic applications.

References

In-Depth Spectroscopic Analysis of Tetraammineplatinum(II) Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tetraammineplatinum(II) chloride hydrate, a coordination complex of significant interest in catalysis and as a precursor in the synthesis of platinum-based materials and therapeutics. This document details the experimental protocols and summarizes the key spectroscopic data obtained from Infrared (IR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography, to facilitate its characterization and application in research and development.

Molecular Structure and Properties

This compound, with the chemical formula [Pt(NH₃)₄]Cl₂·H₂O, consists of a central platinum(II) ion coordinated to four ammonia ligands in a square planar geometry. The complex cation, [Pt(NH₃)₄]²⁺, is associated with two chloride anions and one molecule of water of hydration.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from various spectroscopic techniques for this compound and its closely related analogues.

Table 1: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference Compound |

| N-H Stretch | ~3272 | Strong | --INVALID-LINK--₂ |

| Asymmetric NH₃ Deformation (δₐ(HNH)) | ~1586 | Medium | --INVALID-LINK--₂ |

| Symmetric NH₃ Deformation (δₛ(HNH)) | ~1384 | Strong | --INVALID-LINK--₂ |

| NH₃ Rocking (ρ(NH₃)) | ~857 | Medium | --INVALID-LINK--₂ |

| Pt-N Stretch (ν(Pt-N)) | ~508 | Medium | --INVALID-LINK--₂ |

Table 2: Raman Spectroscopy Data

No specific Raman spectral data for solid this compound was found in the reviewed literature. The following data is for gaseous ammonia and can be used as a general reference for the vibrational modes of the ammine ligands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference Compound |

| Symmetric N-H Stretch | 967 | NH₃ (gas)[1] |

| Asymmetric N-H Stretch | 934 | NH₃ (gas)[1] |

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of aqueous [Pt(NH₃)₄]Cl₂ shows weak d-d transitions characteristic of square planar d⁸ complexes. Specific molar absorptivity values are not widely reported.

| Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| d-d transitions | 300 - 360 | Weak (ε ≈ 30-170)[2] |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference Compound |

| ¹H (NH₃) | 4.07 | - | --INVALID-LINK--₂ in DMSO |

| ¹⁹⁵Pt | Wide range, sensitive to ligands | - | General for Pt(II) complexes |

Table 5: X-ray Crystallography Data

Data for the closely related tetraammineplatinum(II) dichloride ammonia tetrasolvate, [Pt(NH₃)₄]Cl₂·4NH₃.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6641(2) |

| b (Å) | 10.1601(3) |

| c (Å) | 8.7797(2) |

| β (°) | 100.975(3) |

| V (ų) | 671.15(3) |

| Z | 2 |

| Pt-N Bond Lengths (Å) | 2.0471(16), 2.0519(15) |

| N-Pt-N Angles (°) | 89.24(6), 90.76(6) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the complex.

Methodology:

-

Sample Preparation: Prepare a solid sample as a KBr pellet. Mix approximately 1-2 mg of the finely ground sample with 150-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify and assign the absorption bands corresponding to the vibrational modes of the ammine ligands (N-H stretching, bending, and rocking) and the platinum-nitrogen bond (Pt-N stretching).

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations.

Methodology:

-

Sample Preparation: The solid sample can be analyzed directly. A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera).

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light and disperse it using a grating.

-

Record the Raman spectrum, typically in the range of 100-4000 cm⁻¹.

-

Optimize acquisition parameters such as laser power and exposure time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Analysis: Identify the Raman shifts corresponding to the vibrational modes of the complex. Pay close attention to the Pt-N stretching and N-H vibrational modes.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the complex, particularly the d-d transitions of the platinum(II) center.

Methodology:

-

Sample Preparation: Prepare a solution of the complex in a suitable solvent, typically deionized water, of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of cuvettes (typically 1 cm path length), one for the solvent (reference) and one for the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of the ammine protons and the platinum nucleus.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H and ¹⁹⁵Pt nuclei.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum to observe the chemical shift of the ammine protons.

-

For ¹⁹⁵Pt NMR, a wider spectral width is required due to the large chemical shift range of platinum.

-

-

Data Analysis: Determine the chemical shifts (δ) relative to a standard (e.g., TMS for ¹H). Analyze coupling constants (J), if observed, to deduce structural information.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Methodology:

-

Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated solution of the complex.

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection:

-

Mount a single crystal on the diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam.

-

Collect the diffraction data as a series of reflections at various crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

-

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of the [Pt(NH₃)₄]²⁺ complex cation.

Caption: Workflow for the comprehensive spectroscopic characterization.

References

The Discovery and Enduring Legacy of Tetraammineplatinum(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and physicochemical properties of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂. From its early discovery as a component of Magnus's green salt to its modern applications as a precursor in the synthesis of platinum-based therapeutics and catalysts, this document provides a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

A Historical Overview: From a Green Precipitate to a Key Precursor

The story of tetraammineplatinum(II) chloride is intrinsically linked to the discovery of one of the first coordination compounds, Magnus's green salt. In the early 1830s, the German chemist Heinrich Gustav Magnus reported the formation of a green precipitate when aqueous solutions of [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ were combined.[1] This compound, later identified as [Pt(NH₃)₄][PtCl₄], was one of the first metal ammine complexes to be described.[2]

Initially, the true nature of these platinum-ammine complexes was a subject of considerable debate. The existence of isomers with the same empirical formula, such as cisplatin and transplatin, further complicated early structural elucidation. It was not until the development of modern analytical techniques that the distinct structures of Magnus's green salt and tetraammineplatinum(II) chloride were fully understood. Tetraammineplatinum(II) chloride, a water-soluble salt, was identified as a key intermediate in the chemistry of platinum ammines and a precursor to other important platinum compounds.

References

A Technical Guide to Purity Standards for Research-Grade Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for research-grade tetraammineplatinum(II) chloride hydrate, a key precursor in the synthesis of platinum-based therapeutics and catalysts. Ensuring the quality and purity of this compound is critical for the reproducibility of experimental results and the safety and efficacy of downstream applications, particularly in drug development. This document outlines the typical purity grades available, key analytical techniques for quality control, and detailed experimental methodologies.

Purity Specifications

The purity of this compound is typically categorized by an overall assay percentage and, for higher grades, by the concentration of trace metallic impurities. The degree of hydration can also be a specified parameter. Below is a summary of common purity specifications for research-grade material.

| Parameter | 98% Grade | ≥99.9% Grade | 99.99% "Trace Metals Basis" Grade | 99.995% "Trace Metals Basis" Grade |

| Assay (Purity) | 98% | ≥99.9% | 99.99% | 99.995% |

| Platinum (Pt) Assay | Not typically specified | 55.4 ± 2.5% | Not typically specified | Not typically specified |

| Degree of Hydration | ≤1 | Not specified | 1-2 | Not specified |

| Appearance | Off-white crystalline solid | Off-white crystalline solid | White crystalline powder | White crystalline powder |

Analytical Methodologies for Purity Assessment

A comprehensive quality control strategy for this compound involves a combination of analytical techniques to determine the overall purity, quantify the platinum content, and identify and measure trace impurities.

Elemental Analysis (Pt, N, H Assay)

Elemental analysis is a fundamental technique to confirm the empirical formula of the compound, [Pt(NH₃)₄]Cl₂·xH₂O, and to determine the platinum content.

Experimental Protocol:

-

Instrumentation: A calibrated CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer and an instrument for platinum determination (e.g., Inductively Coupled Plasma Optical Emission Spectrometry, ICP-OES, after digestion).

-

Sample Preparation:

-

For CHN analysis, accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

-

For Pt analysis, accurately weigh a larger sample (e.g., 10-20 mg) and digest it in a suitable acid mixture, typically aqua regia (a mixture of nitric acid and hydrochloric acid), followed by dilution with deionized water to a known volume.

-

-

Analysis:

-

The CHN analyzer combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.

-

The digested platinum solution is introduced into the ICP-OES instrument, and the emission of light from the excited platinum atoms is measured at a characteristic wavelength to determine its concentration.

-

-

Data Interpretation: The experimentally determined weight percentages of N and H are compared to the theoretical values. The Pt content is also compared to the theoretical value for the hydrated or anhydrous form. For example, the theoretical values for the anhydrous form (Pt(NH₃)₄Cl₂) are approximately N: 15.91%, H: 3.41%, and Pt: 55.40%.

Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

For high-purity grades, particularly those used in pharmaceutical applications, it is crucial to quantify trace metallic impurities. ICP-MS is the preferred method due to its high sensitivity and ability to perform multi-element analysis.

Experimental Protocol:

-

Instrumentation: A calibrated Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of the this compound into a clean, acid-leached digestion vessel.

-

Add a high-purity acid mixture, such as nitric acid and hydrochloric acid (aqua regia), to the vessel.

-

Digest the sample using a closed-vessel microwave digestion system to ensure complete dissolution and to prevent the loss of volatile elements.

-

After digestion, carefully dilute the sample to a final known volume with high-purity deionized water. The final acid concentration should be optimized for the ICP-MS instrument (typically 1-5%).

-

-

Analysis:

-

Aspirate the prepared sample solution into the ICP-MS.

-

The sample is nebulized and transported into an argon plasma, which ionizes the atoms.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

A detector quantifies the ions of each specific element.

-

-

Data Interpretation: The concentrations of trace elements are determined by comparing the signal intensities in the sample to those of certified reference materials. The results are typically reported in parts per million (ppm) or parts per billion (ppb). Below is a table of typical trace metal impurity limits for a high-purity (e.g., 99.99%) platinum compound.

| Element | Typical Maximum Concentration (ppm) |

| Palladium (Pd) | < 20 |

| Rhodium (Rh) | < 10 |

| Iridium (Ir) | < 10 |

| Gold (Au) | < 5 |

| Iron (Fe) | < 10 |

| Copper (Cu) | < 5 |

| Nickel (Ni) | < 5 |

| Aluminum (Al) | < 5 |

| Silicon (Si) | < 10 |

| Cadmium (Cd) | < 1 |

| Magnesium (Mg) | < 1 |

| Manganese (Mn) | < 1 |

| Zinc (Zn) | < 5 |

| Total Impurities | < 100 |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC can be employed to assess the purity of this compound and to detect the presence of other platinum-containing impurities or degradation products. As a charged complex, ion-exchange or reversed-phase ion-pairing chromatography is often suitable.

Experimental Protocol (General Method):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or a conductivity detector.

-

Chromatographic Conditions:

-

Column: A cation-exchange column or a C18 column with an ion-pairing reagent.

-

Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). For ion-pairing, a suitable agent like heptafluorobutyric acid (HFBA) would be added to the mobile phase.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Controlled, for example, at 30 °C.

-

Detection: UV detection at a wavelength where the platinum complex absorbs (e.g., around 210 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a known volume of the sample solution (e.g., 10 µL) onto the HPLC system.

-

Record the chromatogram.

-

-

Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to the tetraammineplatinum(II) cation. The presence of other peaks may indicate impurities.

Visualizations

The following diagrams illustrate the logical workflow for the quality control of research-grade this compound and the detailed steps of a key analytical procedure.

Caption: Quality control workflow for this compound.

Caption: Detailed workflow for ICP-MS trace metal analysis.

Methodological & Application

Application Notes and Protocols for Platinum Catalyst Preparation from [Pt(NH₃)₄]Cl₂·H₂O

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of supported platinum (Pt) catalysts using tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O) as the precursor. The methods outlined below, including incipient wetness impregnation and thermal decomposition, are designed to yield catalysts with varying characteristics suitable for a range of applications in chemical synthesis and pharmaceutical development.

Introduction

[Pt(NH₃)₄]Cl₂·H₂O is a versatile and stable precursor for the synthesis of heterogeneous platinum catalysts.[1][2] The choice of preparation method and support material significantly influences the final catalyst's properties, such as platinum particle size, dispersion, and catalytic activity.[3] These protocols offer standardized procedures to ensure reproducibility and allow for the systematic investigation of structure-activity relationships.

Data Summary

The following tables summarize typical quantitative data for platinum catalysts prepared from [Pt(NH₃)₄]Cl₂·H₂O using different methods and supports.

Table 1: Catalyst Characterization Data

| Catalyst ID | Preparation Method | Support | Pt Loading (wt%) | Average Pt Particle Size (nm) | Platinum Dispersion (%) | BET Surface Area (m²/g) |

| Pt/Al₂O₃-IWI | Incipient Wetness Impregnation | γ-Al₂O₃ | 1.0 | 2.5 | 45 | 180 |

| Pt/SiO₂-IWI | Incipient Wetness Impregnation | SiO₂ | 1.0 | 3.2 | 35 | 350 |

| Pt/C-IWI | Incipient Wetness Impregnation | Activated Carbon | 5.0 | 2.8 | 40 | 950 |

| Pt/Al₂O₃-TD | Thermal Decomposition | γ-Al₂O₃ | 1.0 | 4.5 | 25 | 175 |

Table 2: Catalytic Performance Data (Example: Nitrobenzene Hydrogenation)

| Catalyst ID | Reaction Temperature (°C) | Reaction Time (h) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |

| Pt/Al₂O₃-IWI | 80 | 4 | >99 | 98 |

| Pt/SiO₂-IWI | 80 | 4 | 95 | 97 |

| Pt/C-IWI | 60 | 2 | >99 | 99 |

| Pt/Al₂O₃-TD | 100 | 6 | 92 | 95 |

Experimental Protocols

Protocol 1: Preparation of Supported Platinum Catalysts by Incipient Wetness Impregnation (IWI)

This protocol describes the preparation of supported platinum catalysts by impregnating a porous support with an aqueous solution of [Pt(NH₃)₄]Cl₂·H₂O.

Materials:

-

Tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O)

-

Catalyst support (e.g., γ-Al₂O₃, SiO₂, activated carbon), dried at 120°C for 4 hours prior to use

-

Deionized water

-

Rotary evaporator

-

Tube furnace

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon gas (Ar)

Procedure:

-

Determine the Pore Volume of the Support: Accurately determine the pore volume of the support material (in mL/g) by water or nitrogen physisorption.

-

Prepare the Impregnation Solution:

-

Calculate the required mass of [Pt(NH₃)₄]Cl₂·H₂O to achieve the desired platinum loading (e.g., 1 wt%).

-

Dissolve the calculated mass of the precursor in a volume of deionized water equal to the total pore volume of the support to be impregnated. Ensure complete dissolution.

-

-

Impregnation:

-

Place the dried support in a round-bottom flask.

-

Slowly add the impregnation solution to the support dropwise while continuously mixing or rotating the flask to ensure uniform distribution. The final material should appear as a free-flowing powder with no excess liquid.

-

-

Drying:

-

Dry the impregnated support using a rotary evaporator at 60-80°C under vacuum for 2-4 hours to remove the water.

-

-

Calcination (Optional, depending on the desired catalyst properties):

-

Place the dried powder in a tube furnace.

-

Heat the sample under a flow of air or an inert gas (N₂ or Ar) to a temperature between 250°C and 400°C at a ramp rate of 5°C/min and hold for 2-4 hours. This step can help to remove ligands and anchor the platinum species to the support.

-

-

Reduction:

-

After calcination (or directly after drying), purge the furnace with an inert gas.

-

Switch to a flow of hydrogen gas (or a H₂/N₂ mixture).

-

Heat the catalyst to a reduction temperature between 300°C and 500°C at a ramp rate of 5°C/min and hold for 2-4 hours to reduce the platinum species to metallic platinum.

-

Cool the catalyst to room temperature under an inert gas flow before handling.

-

Protocol 2: Preparation of Supported Platinum Catalysts by Thermal Decomposition

This protocol utilizes the direct thermal decomposition of the [Pt(NH₃)₄]Cl₂·H₂O precursor onto the support material.

Materials:

-

Tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O)

-

Catalyst support (e.g., γ-Al₂O₃, SiO₂, activated carbon)

-

Mortar and pestle or ball mill

-

Tube furnace

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon gas (Ar)

Procedure:

-

Physical Mixing:

-

Calculate the required mass of [Pt(NH₃)₄]Cl₂·H₂O for the desired platinum loading.

-

Thoroughly mix the precursor and the support material using a mortar and pestle or a ball mill to achieve a homogeneous solid mixture.

-

-

Thermal Decomposition and Reduction:

-

Place the solid mixture in a tube furnace.

-

Purge the furnace with an inert gas (N₂ or Ar).

-

Heat the mixture under a continuous flow of inert gas. The thermal decomposition of [Pt(NH₃)₄]Cl₂·H₂O begins around 220°C and can proceed in stages, with the formation of intermediate species like trans-[Pt(NH₃)₂Cl₂] before complete reduction to metallic platinum at higher temperatures.[4]

-

A common two-step heating profile is:

-

Ramp to 200°C at 5°C/min and hold for 1-2 hours to initiate decomposition.[4]

-

Ramp to a final temperature between 300°C and 500°C at 5°C/min and hold for 2-4 hours to ensure complete decomposition and formation of platinum nanoparticles.

-

-

Alternatively, after an initial thermal treatment in inert gas, the gas can be switched to hydrogen for a final reduction step, similar to the IWI protocol, to ensure complete reduction to the metallic state.

-

Cool the catalyst to room temperature under an inert gas flow.

-

Visualized Workflows

Caption: Workflow for Incipient Wetness Impregnation.

Caption: Workflow for Thermal Decomposition Method.

References

Application of Tetraammineplatinum(II) Chloride Hydrate in Hydrogenation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraammineplatinum(II) chloride hydrate, [Pt(NH₃)₄]Cl₂·H₂O, is a versatile and widely utilized precursor for the synthesis of highly active platinum-based catalysts.[1][2][3] Its utility stems from the ease with which it can be converted into metallic platinum nanoparticles, which are highly effective in catalyzing a broad range of hydrogenation reactions. These reactions are fundamental in organic synthesis, including in the pharmaceutical industry for the production of key intermediates and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst precursor in the hydrogenation of various functional groups.

Catalyst Preparation from this compound

The primary application of this compound in hydrogenation is as a precursor for the preparation of heterogeneous platinum catalysts, typically supported on high-surface-area materials like activated carbon (Pt/C) or alumina (Pt/Al₂O₃). The general principle involves the deposition of the platinum complex onto the support material followed by a reduction step to form metallic platinum nanoparticles.

General Protocol for the Preparation of a 5% Pt/C Catalyst

This protocol describes a typical procedure for the preparation of a 5% (by weight) platinum on activated carbon catalyst.

Materials:

-

This compound ([Pt(NH₃)₄]Cl₂·H₂O)

-

High-surface-area activated carbon (e.g., Vulcan XC-72)

-

Deionized water

-

Reducing agent (e.g., sodium borohydride (NaBH₄), formaldehyde (HCHO), or hydrogen gas (H₂))

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Slurry Preparation: In a round-bottom flask, suspend the desired amount of activated carbon in deionized water to form a slurry.

-

Impregnation: Dissolve the calculated amount of this compound in deionized water and add it dropwise to the activated carbon slurry with vigorous stirring. Continue stirring for several hours to ensure uniform deposition of the platinum complex onto the carbon support.

-

Reduction:

-

Using Sodium Borohydride: Cool the slurry in an ice bath. Slowly add a freshly prepared aqueous solution of sodium borohydride dropwise with continuous stirring. The formation of a black precipitate indicates the reduction of platinum ions to metallic platinum. Allow the reaction to proceed for a few hours.

-

Using Hydrogen Gas: Transfer the slurry to a high-pressure reactor. Purge the reactor with an inert gas, then introduce hydrogen gas at a desired pressure (e.g., 1-10 bar). Heat the mixture to a specific temperature (e.g., 80-150 °C) and maintain for several hours with stirring to ensure complete reduction.

-

-

Washing and Drying: After reduction, filter the catalyst and wash it thoroughly with deionized water to remove any residual ions. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

Safety Precautions:

-

Handle platinum compounds with care as they can be sensitizers.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and explosive. All hydrogenation reactions should be carried out in a properly functioning fume hood, behind a safety shield, and with appropriate monitoring of pressure.

-

The final Pt/C catalyst can be pyrophoric, especially when dry. Handle in an inert atmosphere whenever possible.

Applications in Hydrogenation Reactions

Catalysts derived from this compound are effective for the hydrogenation of a variety of functional groups. Below are protocols for the hydrogenation of nitroarenes and alkenes.

Hydrogenation of Nitroarenes to Anilines

The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Platinum catalysts show high activity and selectivity for this reaction.

General Protocol for the Hydrogenation of Nitrobenzene:

-

Reaction Setup: In a high-pressure reactor, add the nitrobenzene substrate, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and the prepared Pt/C catalyst (typically 0.5-5 mol% Pt relative to the substrate).

-

Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 1-10 MPa). Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC, GC, or HPLC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Quantitative Data for Nitroarene Hydrogenation:

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Product | Citation |